molecular formula C15H14ClNO3S B2879400 3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide CAS No. 868676-77-1

3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide

Cat. No.: B2879400
CAS No.: 868676-77-1
M. Wt: 323.79
InChI Key: PSFREWYVBVJZSC-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide is an organic compound that features a benzenesulfonyl group attached to a propanamide backbone, with a 2-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The 2-chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-phenylpropanamide: Lacks the 2-chlorophenyl group, which may affect its binding properties.

    3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide: Has a chlorine atom in a different position, potentially altering its reactivity and interactions.

Uniqueness

3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide is unique due to the specific positioning of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-13-8-4-5-9-14(13)17-15(18)10-11-21(19,20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFREWYVBVJZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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